7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C7H5BrN4O2 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
7-bromo-5-methyl-2H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O2/c1-2-9-3-4(6(8)10-2)11-12-5(3)7(13)14/h1H3,(H,11,12)(H,13,14) |
InChI Key |
XKEWUTFUDLSTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(NN=C2C(=N1)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine derivatives with β-diketones under acidic or basic conditions.
Methylation: The methyl group is introduced at the 5-position through alkylation reactions using methyl iodide or similar reagents.
Formation of the Pyrimidine Ring: The final step involves the cyclization of the pyrazole intermediate with appropriate reagents to form the pyrimidine ring, followed by carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting cyclin-dependent kinases (CDKs) and other protein kinases involved in cancer and other diseases.
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms involving kinase activity and inhibition.
Chemical Biology: It is employed as a tool compound to probe the function of specific kinases in cellular processes.
Industrial Applications: The compound can be used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid involves the inhibition of kinase activity. The compound binds to the ATP-binding site of kinases, preventing the phosphorylation of target proteins. This inhibition disrupts the signaling pathways that regulate cell proliferation, survival, and apoptosis, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The pyrazolo-pyrimidine scaffold is structurally related to pyrido-pyrimidines and triazine derivatives. Key comparisons include:
Key Observations :
- Bromine vs. Nitro Groups : The bromine in the target compound offers distinct reactivity compared to nitro groups in antitubercular benzoimidazo-pyrimidines. Nitro groups enhance antimycobacterial activity (e.g., MIC = 16 μg/ml for compound 325 ), whereas bromine may favor kinase-targeted interactions.
- Carboxylic Acid vs. Esters : The carboxylic acid moiety enables direct conjugation, unlike ester derivatives (e.g., ethyl esters in pyrido-pyrimidines), which require hydrolysis for activation .
Physicochemical Properties
Biological Activity
7-Bromo-5-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an agonist of Toll-like receptor 7 (TLR7). This receptor plays a crucial role in the immune response and has been implicated in various therapeutic applications, including cancer treatment.
The compound acts as a TLR7 agonist, which leads to the activation of the immune system. This mechanism is pivotal for enhancing anti-tumor immunity and could be leveraged in cancer immunotherapy. The stimulation of TLR7 can induce the production of pro-inflammatory cytokines and enhance the activity of immune cells such as dendritic cells and T-cells, thereby promoting tumor eradication .
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various cancer cell lines. For instance, compounds structurally related to this pyrazolo derivative have shown promising anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. These studies typically employ assays such as MTT to evaluate cell viability and proliferation rates .
Case Studies
- Cancer Treatment : In a study focusing on TLR7 agonists, it was found that administration of this compound led to significant tumor regression in animal models. The mechanism was attributed to enhanced immune activation, resulting in increased infiltration of cytotoxic T-cells into tumor microenvironments .
- EGFR Inhibition : Related pyrazolo derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) activity effectively. For example, one derivative exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (T790M), indicating potential for use in treating resistant cancer types .
Data Summary
| Compound | Target | IC50 (µM) | Cell Line |
|---|---|---|---|
| This compound | TLR7 | N/A | Various |
| Related Pyrazolo Derivative | EGFR WT | 0.016 | A549 |
| Related Pyrazolo Derivative | EGFR T790M | 0.236 | HCT-116 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
